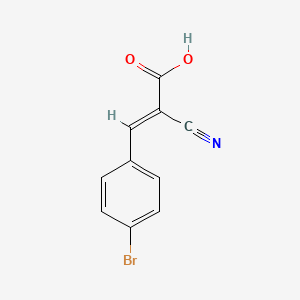

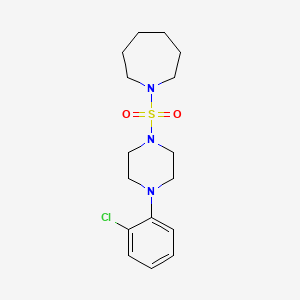

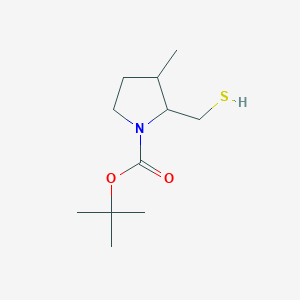

![molecular formula C6H10N4O B2777482 3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea CAS No. 1547156-50-2](/img/structure/B2777482.png)

3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea” is a derivative of pyrazole, a heterocyclic compound that has been the focus of much research due to its diverse biological activities . It is closely related to “3-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]propanoic acid” which has a molecular weight of 197.19 .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves a reaction with various benzaldehydes . For example, “4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols)” derivatives were synthesized by a three-component reaction of “3-methyl-1-phenyl-5-pyrazolone” with various benzaldehydes, catalyzed by sodium acetate at room temperature .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using techniques such as IR and NMR spectroscopy . For instance, the structure of “1-(3-Methyl-1H-pyrazol-4-yl)ethanone” was determined using these methods, revealing a molecular formula of C6H8N2O and a monoisotopic mass of 124.063660 Da .Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, “4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols)” derivatives were synthesized in high to excellent yield, and pure products were isolated by simple filtration .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be determined using various methods. For example, the compound “1-(3-Methyl-1H-pyrazol-4-yl)ethanone” has a molecular formula of C6H8N2O, an average mass of 124.141 Da, and a monoisotopic mass of 124.063660 Da .Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on the specific compound and its biological activity. For instance, one derivative, “1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea”, was found to be a potent activator of NAMPT (nicotinamide phosphoribosyltransferase), an enzyme involved in the salvage pathway of NAD+ biosynthesis .

Safety and Hazards

Future Directions

Research into pyrazole derivatives is ongoing, with many potential applications in the field of medicinal chemistry. For example, some pyrazole derivatives have been shown to have antioxidant and anticancer activities , and others have been identified as potential NAMPT inhibitors . These findings suggest that pyrazole derivatives could have a wide range of therapeutic applications in the future.

properties

IUPAC Name |

1-methyl-3-(1H-pyrazol-4-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-7-6(11)8-2-5-3-9-10-4-5/h3-4H,2H2,1H3,(H,9,10)(H2,7,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURPNQCRKZYNBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCC1=CNN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-[(1H-pyrazol-4-yl)methyl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

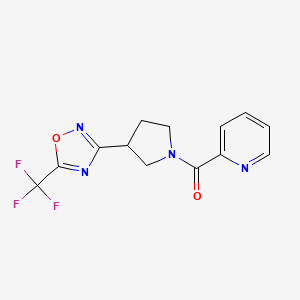

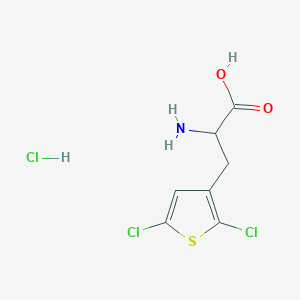

![N-cycloheptyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2777399.png)

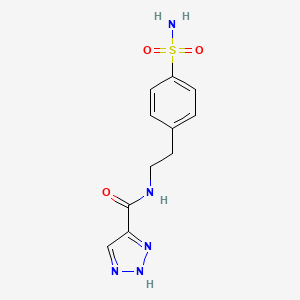

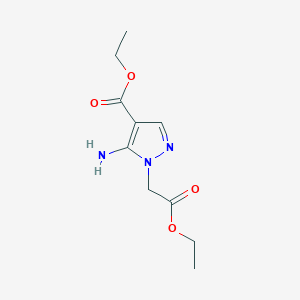

![(2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone](/img/structure/B2777401.png)

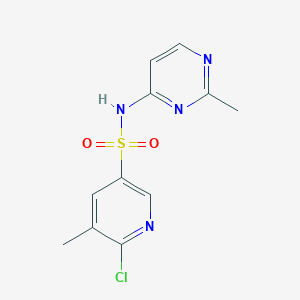

![tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate](/img/structure/B2777416.png)

![N-[2-[4-(2-Cyanothiophen-3-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2777417.png)

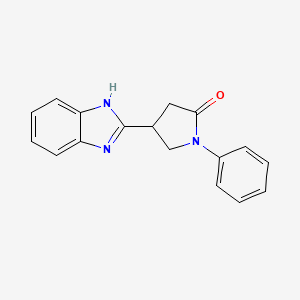

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2777421.png)